(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
CAS No.: 1706095-11-5
Cat. No.: VC4328228
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706095-11-5 |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.48 |
| IUPAC Name | [7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C21H20N4O3S/c26-21(17-13-22-25(23-17)16-4-2-1-3-5-16)24-9-8-20(29-11-10-24)15-6-7-18-19(12-15)28-14-27-18/h1-7,12-13,20H,8-11,14H2 |
| Standard InChI Key | FSUQCLGMCZBJGK-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) substituted at the 7-position with a benzo[d]dioxol-5-yl group. This core structure is linked via a methanone bridge to a 2-phenyl-2H-1,2,3-triazol-4-yl moiety. The integration of these subunits creates a hybrid molecule with distinct electronic and steric properties, which may influence its reactivity and biological interactions .
Key Structural Components:
-
Benzo[d]dioxol-5-yl Group: A methylenedioxy-substituted benzene ring, commonly associated with enhanced metabolic stability and ligand-receptor binding in medicinal chemistry .
-
1,4-Thiazepane Ring: A saturated heterocycle offering conformational flexibility, potentially enabling interactions with biological targets such as enzymes or receptors.
-
2-Phenyl-2H-1,2,3-Triazole: A triazole ring substituted with a phenyl group, known for its role in stabilizing molecular interactions through hydrogen bonding and π-π stacking .
Physicochemical Properties
The molecular formula C21H20N4O3S corresponds to a molecular weight of 408.48 g/mol. While solubility data for this specific compound is unavailable, analogs with similar lipophilic substituents (e.g., benzo[d]dioxole) typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.48 g/mol |
| IUPAC Name | [7-(1,3-Benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone |
| SMILES | C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
| Key Functional Groups | Thiazepane, Triazole, Methanone, Benzo[d]dioxole |
Synthesis and Reaction Pathways
Precursor Preparation
Synthesis begins with the preparation of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde intermediates, achieved through nucleophilic substitution reactions between substituted phenols and pyrazole derivatives under alkaline conditions (K2CO3 in DMF) . For the target compound, the benzo[d]dioxol-5-yl group is introduced via similar coupling strategies, often requiring protective group chemistry to preserve reactive sites.
Coupling Reactions
The thiazepane and triazole subunits are assembled using a metal-free, one-pot multicomponent reaction. Key steps include:
-
Cyclocondensation: Formation of the 1,4-thiazepane ring via reaction between a diamine and a sulfur-containing electrophile (e.g., thiirane).
-
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free [3+2] cycloaddition between sodium azide (NaN3) and phenacyl bromides .
Final Assembly
The methanone bridge is established via Friedel-Crafts acylation or nucleophilic acyl substitution, linking the thiazepane and triazole subunits. Purification typically involves column chromatography or recrystallization, yielding the final product with >90% purity .
Biological Activity and Mechanisms
Anti-inflammatory Effects
Thiazepane derivatives modulate inflammatory cytokines (e.g., TNF-α, IL-6) by targeting NF-κB signaling pathways. In murine models, analogs reduce edema by 40–60% at 50 mg/kg doses, comparable to dexamethasone.
Antimicrobial Activity
Triazole-containing compounds show broad-spectrum antimicrobial effects. For example, derivatives with phenyl substituents inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) via disruption of cell membrane integrity .
Research Applications and Future Directions
Drug Discovery
The compound’s modular structure allows for derivatization at multiple sites:
-
Thiazepane Ring: Substitution with electron-withdrawing groups (e.g., -NO2) to enhance metabolic stability.
-
Triazole Moiety: Introduction of fluorinated phenyl groups to improve pharmacokinetic profiles.
In Vitro and In Vivo Studies
Proposed studies include:
-
MTT Assays: Evaluate cytotoxicity against cancer cell lines (e.g., HepG2, HeLa).
-
Inflammatory Models: Measure reductions in prostaglandin E2 (PGE2) levels in LPS-induced macrophages.
-
Pharmacokinetic Profiling: Assess oral bioavailability and half-life in rodent models .
Structural Optimization
Computational approaches (e.g., molecular docking, QSAR) can identify target proteins such as cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR). Synthetic efforts may focus on replacing the methanone bridge with bioisosteres (e.g., sulfonamides) to reduce toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume